molecular formula C17H22ClN3O4S B3016469 4-(1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbonyl)-3-methylpiperazin-2-one CAS No. 1214209-79-6

4-(1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbonyl)-3-methylpiperazin-2-one

Cat. No.: B3016469
CAS No.: 1214209-79-6
M. Wt: 399.89
InChI Key: SXZKVUROGLROIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbonyl)-3-methylpiperazin-2-one is a complex synthetic compound featuring a piperidine core linked to a 3-methylpiperazin-2-one moiety via a carbonyl bridge, and further modified with a (4-chlorophenyl)sulfonyl group. This specific molecular architecture, incorporating multiple nitrogen-containing heterocycles and a sulfonamide functional group, suggests potential for interesting biochemical properties. Compounds with piperazine and piperidine scaffolds are extensively investigated in medicinal chemistry for their ability to interact with a variety of enzymatic targets and biological receptors, often serving as key scaffolds for central nervous system agents and other therapeutics (see, for example, the structural features in related patented compounds ). The integration of a sulfonyl group can influence the molecule's electronic characteristics, metabolic stability, and binding affinity. This product is intended for use by qualified researchers as a chemical reference standard or as a building block in the development of novel pharmacologically active molecules. It is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct their own experiments to confirm the compound's specific properties and applications.

Properties

IUPAC Name

4-[1-(4-chlorophenyl)sulfonylpiperidine-3-carbonyl]-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O4S/c1-12-16(22)19-8-10-21(12)17(23)13-3-2-9-20(11-13)26(24,25)15-6-4-14(18)5-7-15/h4-7,12-13H,2-3,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZKVUROGLROIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbonyl)-3-methylpiperazin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetone, with the addition of a base like sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbonyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl chloride group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Synthesis

The synthesis of 4-(1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbonyl)-3-methylpiperazin-2-one involves multiple steps, typically starting from piperidine derivatives and incorporating the sulfonyl and carbonyl functionalities. The synthetic pathway often includes:

  • Formation of the piperidine core : Using commercially available piperidine derivatives.
  • Introduction of the sulfonyl group : Achieved through reactions with sulfonyl chlorides.
  • Carbonyl incorporation : Utilizing acylation reactions to attach carbonyl moieties to the piperidine structure.

These synthetic strategies allow for the generation of various derivatives that can be screened for biological activity.

Inhibition of Enzymatic Activity

Research has demonstrated that compounds similar to this compound exhibit potent inhibitory effects on various enzymes, particularly those involved in lipid metabolism and inflammation. For example:

  • MAGL Inhibition : Studies have shown that related compounds can inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid metabolism. One such compound exhibited an IC50 value of 35.9 nM, indicating strong inhibitory potential against MAGL, which is crucial for therapeutic strategies targeting pain and inflammation .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by interacting with specific pathways involved in cell survival and proliferation.

PET Imaging

The compound's structure allows it to be labeled with radioactive isotopes for use in positron emission tomography (PET) imaging. For instance, derivatives have been synthesized with carbon-11 labeling, enabling visualization of biological processes in vivo. This application is particularly relevant in studying metabolic disorders and cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperidine core or substituents on the aromatic ring can significantly affect biological activity:

ModificationEffect on Activity
Addition of chloro groupsIncreased potency against target enzymes
Variation in piperazine substitutionsAltered pharmacokinetic properties

Anti-inflammatory Research

A study investigated the anti-inflammatory effects of a related compound in a murine model of arthritis, demonstrating significant reductions in inflammatory markers and joint swelling when treated with the compound .

Cancer Therapeutics

In another case, a derivative was tested against breast cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 4-(1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbonyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Biological Target (Hypothesized) Molecular Weight (g/mol) Notable Features
Target Compound Piperazin-2-one 4-Chlorophenylsulfonyl, 3-methyl Cannabinoid receptors? ~450 (estimated) Sulfonyl group, compact methyl substitution
Sch225336 (N-bis-sulfone) Bis-sulfone Methoxy, phenylsulfonyl CB2 receptor (selective) ~600 (estimated) High selectivity, methoxy groups
SR141716A (Cannabinoid inverse agonist) Pyrazole-carboxamide 4-Chlorophenyl, 2,4-dichlorophenyl CB1 receptor ~500 (exact) Chlorinated aryl groups, inverse agonism
1-Benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazino}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Benzyl, chlorophenylsulfanyl, trifluoromethyl Unknown 595.46 Sulfanyl group, high molecular weight
Patent Compound (Piperazine-carbonyl derivative) Piperazine-carbonyl Trifluoromethylpyridine, isopropyl Enzyme inhibition? ~600 (estimated) Trifluoromethyl group, cyclopentyl amine

Pharmacological and Physicochemical Insights

Sulfonyl vs. Sulfanyl Groups

The target compound’s 4-chlorophenylsulfonyl group is more electron-withdrawing than the sulfanyl group in the pyrrolidine-dione analog . This enhances metabolic stability by resisting oxidation, a common issue with sulfanyl-containing drugs. Conversely, sulfanyl groups may offer reversible binding in enzyme inhibition due to their reduced electronegativity.

Chlorophenyl Moieties

The 4-chlorophenyl group is shared with SR141716A, a CB1 inverse agonist . This substituent likely contributes to lipophilicity and π-π stacking interactions in receptor binding.

Heterocyclic Core Variations
  • Pyrrolidine-2,5-dione () : The dual ketone groups increase polarity but may limit blood-brain barrier penetration due to higher hydrophilicity .
  • Piperazine-carbonyl () : The trifluoromethylpyridine substituent introduces strong electronegativity, possibly enhancing binding to hydrophobic enzyme pockets .
Methyl Substitution

The 3-methyl group on the target’s piperazin-2-one may sterically hinder metabolic degradation at this position, improving half-life compared to unmethylated analogs.

Biological Activity

The compound 4-(1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbonyl)-3-methylpiperazin-2-one , often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a piperidine ring, a sulfonyl group, and a carbonyl moiety. The molecular formula is C17H22ClN3O3SC_{17}H_{22}ClN_3O_3S, with a molecular weight of approximately 373.89 g/mol. The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine derivatives under controlled conditions to yield the desired product.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the 4-chlorophenyl sulfonyl group have shown moderate to strong antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 0.5 to 5 µg/mL, indicating their potential as antimicrobial agents .

2. Enzyme Inhibition

The compound has been assessed for its inhibitory effects on key enzymes relevant to disease processes:

  • Acetylcholinesterase (AChE) : Compounds with similar piperidine structures have demonstrated AChE inhibition, which is crucial for treating Alzheimer's disease. IC50 values for related compounds have been reported as low as 2.14 µM .
  • Urease : The compound also exhibits urease inhibitory activity, which is important in managing infections caused by Helicobacter pylori. The IC50 values for urease inhibition range widely among derivatives but suggest significant potential for therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at various positions on the piperidine ring and sulfonyl group influence potency:

  • Substituent Effects : The introduction of electron-withdrawing groups like chlorine at the para position enhances binding affinity to target enzymes .
  • Ring Modifications : Alterations in the piperazine moiety have been shown to affect both the selectivity and potency against specific biological targets.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • Antimicrobial Evaluation : A study conducted on related piperidine derivatives showed promising results against multiple bacterial strains with varying MIC values .
  • Inhibition Studies : Another research focused on enzyme inhibition revealed that modifications to the sulfonamide group significantly improved AChE inhibitory activity, suggesting that similar strategies could be applied to our compound of interest .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify sulfonyl, piperidine, and piperazinone moieties. Key signals include sulfonyl-linked aromatic protons (δ 7.4–7.8 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns consistent with the sulfonyl and piperazinone groups .
  • X-ray Crystallography : For unambiguous stereochemical assignment, grow single crystals in ethanol/water mixtures and analyze using Cu-Kα radiation .

Advanced: How can researchers design experiments to resolve contradictory data in pharmacological activity studies?

Q. Methodological Answer :

  • Dose-Response Curves : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
  • Control Experiments : Include positive controls (e.g., known kinase inhibitors) and negative controls (DMSO vehicle) to validate assay conditions .
  • Orthogonal Assays : Cross-validate results using complementary methods (e.g., cell viability assays vs. enzymatic inhibition studies) .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch variability and outliers .

Advanced: What computational strategies are effective for predicting the environmental fate of this compound?

Q. Methodological Answer :

  • QSAR Modeling : Use tools like EPI Suite to estimate biodegradation potential and bioaccumulation factors based on logP (octanol-water partition coefficient) and molecular weight .
  • Molecular Dynamics Simulations : Predict soil adsorption coefficients (KdK_d) by simulating interactions with humic acid models .
  • Metabolite Prediction : Employ software like Meteor Nexus to identify likely degradation products (e.g., sulfonate cleavage or piperazine oxidation) .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Q. Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl or methyl groups) and evaluate changes in activity .
  • Pharmacophore Mapping : Use Schrödinger Phase or MOE to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) and hydrophobic regions .
  • Biological Testing : Screen analogs against target proteins (e.g., kinases) using SPR (surface plasmon resonance) for binding affinity and IC50_{50} determination .

Basic: What are the best practices for assessing the compound’s stability under varying storage conditions?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks .
  • Analytical Monitoring : Use HPLC-UV/PDA to track degradation products. A C18 column with acetonitrile/water (0.1% TFA) is recommended .
  • Storage Recommendations : Store at -20°C in amber vials under inert gas (argon) to minimize hydrolysis and photodegradation .

Advanced: How can researchers validate the compound’s selectivity across related biological targets?

Q. Methodological Answer :

  • Panel Screening : Test against a panel of 50–100 kinases or GPCRs using competitive binding assays (e.g., KINOMEscan or radioligand displacement) .
  • Cryo-EM/Co-crystallization : Resolve compound-target complexes to identify binding site interactions (e.g., sulfonyl group hydrogen bonding) .
  • CRISPR Knockout Models : Use cell lines with CRISPR-mediated knockout of the target protein to confirm on-target effects .

Advanced: What methodologies are suitable for studying the compound’s metabolic pathways in vitro?

Q. Methodological Answer :

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Identify metabolites via LC-MS/MS .
  • CYP Inhibition Screening : Use fluorogenic substrates to assess inhibition of CYP3A4, CYP2D6, etc., which may influence drug-drug interactions .
  • Recombinant Enzymes : Test individual CYP isoforms (e.g., CYP3A4, 2C19) to pinpoint metabolic hotspots .

Basic: How can researchers troubleshoot low yields in the final coupling step of the synthesis?

Q. Methodological Answer :

  • Activation Check : Verify the integrity of coupling reagents (e.g., EDCI) via a control reaction with a simple amine and carboxylic acid .
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF or DMSO) to improve reactant solubility .
  • Temperature Control : Conduct the reaction under anhydrous conditions at 0–4°C to minimize side reactions .

Advanced: What strategies can mitigate toxicity risks identified in preliminary in vivo studies?

Q. Methodological Answer :

  • Prodrug Design : Modify the sulfonyl group to a phosphonate ester to enhance solubility and reduce renal toxicity .
  • Toxicogenomics : Perform RNA-seq on liver/kidney tissues to identify dysregulated pathways (e.g., oxidative stress markers) .
  • PK/PD Modeling : Adjust dosing regimens (e.g., lower Cmax_{max} via sustained-release formulations) to stay below toxic thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.